![molecular formula C20H26 B14703202 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene CAS No. 21895-03-4](/img/structure/B14703202.png)
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of multiple methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the benzene ring.
科学的研究の応用
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It serves as a solvent and intermediate in the production of dyes, plastics, and coatings.
作用機序
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene involves its interaction with various molecular targets. The presence of multiple methyl groups can influence its binding affinity to enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler derivative with four methyl groups attached to the benzene ring.
2,4,6-Trimethylphenylmethane: Another derivative with three methyl groups on the phenyl ring.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene is unique due to its specific arrangement of methyl groups, which can significantly influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various applications where specific molecular interactions are required.
特性
CAS番号 |
21895-03-4 |
|---|---|
分子式 |
C20H26 |
分子量 |
266.4 g/mol |
IUPAC名 |
1,2,4,5-tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-15(4)19(16(5)9-12)11-20-17(6)13(2)10-14(3)18(20)7/h8-10H,11H2,1-7H3 |
InChIキー |
QWBIHXHSSOYHDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C(=CC(=C2C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


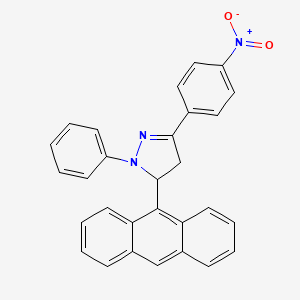
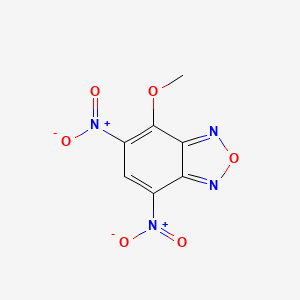
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
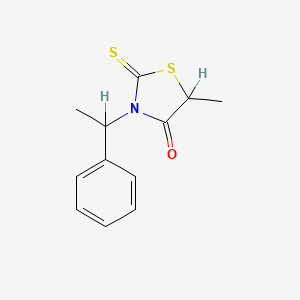
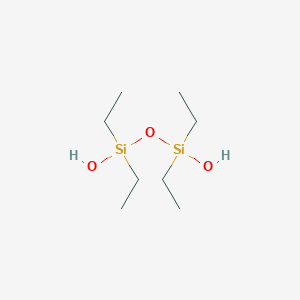
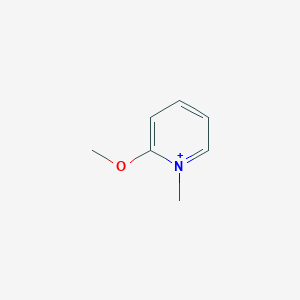



![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)


![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
